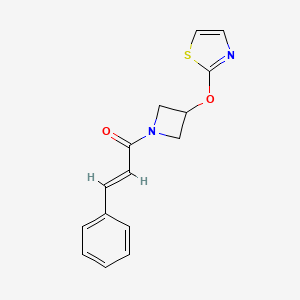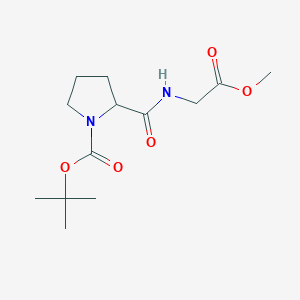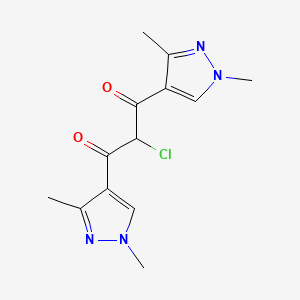
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one, also known as AZD-5991, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment.
Mécanisme D'action
The mechanism of action of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one involves the inhibition of a protein called MDM2, which is overexpressed in many types of cancer. MDM2 is responsible for the degradation of a tumor suppressor protein called p53, which is crucial for the regulation of cell growth and apoptosis. By inhibiting MDM2, (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one prevents the degradation of p53, leading to the activation of apoptotic pathways and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit the migration and invasion of cancer cells. Moreover, it has also been shown to sensitize cancer cells to radiation therapy, making it a potential combination therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is its specificity towards MDM2, which reduces the risk of off-target effects. Moreover, it has shown promising results in preclinical studies, making it a potential candidate for clinical trials. However, one of the limitations of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is its solubility, which can affect its bioavailability and efficacy. Moreover, further studies are required to determine the optimal dosage and treatment regimen for (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one.
Orientations Futures
There are several future directions for the research and development of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one. One of the potential directions is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Moreover, further studies are required to determine its safety and efficacy in clinical trials. Additionally, the combination of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one with other cancer therapies, such as immunotherapy, may enhance its therapeutic potential in cancer treatment.
Conclusion:
In conclusion, (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a therapeutic agent in cancer treatment. Its mechanism of action involves the inhibition of MDM2, leading to the activation of apoptotic pathways and inhibition of cancer cell growth. While further studies are required to determine its optimal dosage and treatment regimen, (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has shown promising results in preclinical studies, making it a potential candidate for clinical trials.
Méthodes De Synthèse
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one was first synthesized by AstraZeneca, a multinational pharmaceutical company, using a combination of organic synthesis and medicinal chemistry techniques. The synthesis method involves the reaction of a thiazole compound with an azetidine derivative, followed by the addition of a propenone moiety. The final product is purified using chromatography techniques to obtain a pure form of (E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one.
Applications De Recherche Scientifique
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has shown promising results in preclinical studies as a potential therapeutic agent in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Moreover, it has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment.
Propriétés
IUPAC Name |
(E)-3-phenyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)19-15-16-8-9-20-15/h1-9,13H,10-11H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKCRHUENMRCBX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2996577.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)
![3,4-dimethoxy-N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}benzamide](/img/structure/B2996580.png)



![2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2996588.png)


![N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2996592.png)
